Product packaging for Isobutyl 2-bromopropionate(Cat. No.:CAS No. 69122-46-9)

Isobutyl 2-bromopropionate

Cat. No.: B1348538
CAS No.: 69122-46-9
M. Wt: 209.08 g/mol
InChI Key: MAYJUJUXGCDPPX-UHFFFAOYSA-N
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Description

Isobutyl 2-bromopropionate is a useful research compound. Its molecular formula is C7H13BrO2 and its molecular weight is 209.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13BrO2 B1348538 Isobutyl 2-bromopropionate CAS No. 69122-46-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropyl 2-bromopropanoate
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InChI

InChI=1S/C7H13BrO2/c1-5(2)4-10-7(9)6(3)8/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MAYJUJUXGCDPPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90988843
Record name 2-Methylpropyl 2-bromopropanoate
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Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

69122-46-9
Record name Propanoic acid, 2-bromo-, 2-methylpropyl ester
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Record name Isobutyl 2-bromopropionate
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Record name 2-Methylpropyl 2-bromopropanoate
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Record name Isobutyl 2-bromopropionate
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The Significance of Alpha Bromoesters in Organic Synthesis

Alpha-bromoesters are a class of organic compounds characterized by an ester functional group with a bromine atom attached to the alpha-carbon (the carbon atom adjacent to the carbonyl group). This unique structural feature renders them highly reactive and thus exceptionally useful in organic synthesis. The electron-withdrawing nature of the carbonyl group and the good leaving group ability of the bromide ion make the alpha-proton acidic and the alpha-carbon susceptible to nucleophilic attack, respectively.

These properties allow alpha-bromoesters to participate in a wide range of chemical transformations, including:

Nucleophilic Substitution Reactions: The bromine atom can be readily displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups at the alpha-position.

Formation of Enolates: In the presence of a suitable base, alpha-bromoesters can be deprotonated to form enolates, which are powerful nucleophiles for carbon-carbon bond formation.

Radical Reactions: The carbon-bromine bond can undergo homolytic cleavage to generate radicals, which are key intermediates in reactions such as Atom Transfer Radical Polymerization (ATRP).

A classic and prominent example of the utility of alpha-bromoesters is the Reformatsky reaction . thermofisher.comambeed.com This reaction involves the treatment of an alpha-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. thermofisher.comambeed.com The zinc inserts into the carbon-bromine bond to create an organozinc intermediate, known as a Reformatsky enolate, which then adds to the carbonyl compound. thermofisher.com

Furthermore, alpha-bromoesters are crucial starting materials in the Blaise reaction , which is used to synthesize β-enamino esters or β-keto esters from nitriles. pondiuni.edu.in They are also employed in various coupling reactions and the synthesis of heterocyclic compounds. The versatility of alpha-bromoesters has solidified their position as indispensable tools for the construction of complex molecular architectures. researchgate.net

Isobutyl 2 Bromopropionate: a Versatile Intermediate

Isobutyl 2-bromopropionate, with the chemical formula C₇H₁₃BrO₂, is a specific alpha-bromoester that has garnered considerable attention as a versatile intermediate in organic synthesis. adpharmachem.comnih.gov Its isobutyl ester group can influence its reactivity and solubility, making it a suitable choice for various reaction conditions.

The reactivity of this compound mirrors that of other alpha-bromoesters, allowing it to serve as a precursor to a multitude of other compounds. It can be synthesized through the esterification of 2-bromopropanoic acid with isopropanol.

One of the key applications of this compound is as an initiator in Atom Transfer Radical Polymerization (ATRP) . niscpr.res.inacs.orggoogle.com ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. mdpi.com The carbon-bromine bond in this compound can be reversibly activated by a transition metal catalyst, typically a copper complex, to generate a propagating radical. This controlled process is crucial for the design of advanced polymeric materials. acs.org

Moreover, this compound is utilized in the Reformatsky reaction to create new carbon-carbon bonds. organic-chemistry.orggoogle.com For instance, it can react with ketones in the presence of zinc to yield tertiary alcohols, which are valuable intermediates in the synthesis of more complex molecules. google.com Its ability to act as a building block in the synthesis of pharmaceuticals and agrochemicals further underscores its versatility. adpharmachem.com

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₃BrO₂
Molecular Weight 209.08 g/mol
Appearance Clear colourless to pale yellow liquid
Boiling Point 67-69 °C at 10 Torr
CAS Number 69122-46-9
Solubility Soluble in Isopropyl alcohol
This data is compiled from multiple sources. adpharmachem.comnih.gov

Chemical Reactivity and Mechanistic Investigations of Isobutyl 2 Bromopropionate

Nucleophilic Substitution Reactions Involving the Alpha-Bromine Moiety

The carbon-bromine bond in isobutyl 2-bromopropionate is polarized, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. This leads to nucleophilic substitution reactions where the bromide ion acts as the leaving group. The reaction mechanism can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, largely dependent on the reaction conditions and the nature of the nucleophile. igi-global.com

Stereochemical Implications of SN1 and SN2 Pathways

As a secondary alkyl halide, this compound is at a crossroads between SN1 and SN2 mechanisms. bartleby.com The choice of pathway has direct consequences for the stereochemistry of the product.

SN2 Pathway : This pathway involves a backside attack by the nucleophile in a single, concerted step. libretexts.org This leads to an inversion of the stereochemical configuration at the chiral alpha-carbon. libretexts.org For example, if the starting material is the (R)-enantiomer of this compound, the SN2 reaction will yield the (S)-enantiomer of the product. This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents. nih.gov

SN1 Pathway : This pathway proceeds through a two-step mechanism involving the formation of a planar carbocation intermediate. masterorganicchemistry.com Because the nucleophile can attack this flat intermediate from either face, the result is typically a mixture of retention and inversion of configuration, leading to a racemic or partially racemized product. chemistrysteps.com Weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate, favor the SN1 mechanism. masterorganicchemistry.comtubitak.gov.tr

The competition between these two pathways means that the stereochemical outcome can be highly dependent on the specific reaction conditions. For instance, the reaction of (R)-2-bromopropanoic acid with concentrated sodium hydroxide (B78521) proceeds with inversion of configuration (SN2), while reaction with moist silver oxide can lead to retention of configuration through neighboring group participation. uou.ac.innist.gov

Influence of Steric and Electronic Factors on Reactivity

Both steric and electronic factors significantly influence the rate and mechanism of nucleophilic substitution reactions of this compound.

Steric Factors : The isobutyl group, with its branched structure, presents more steric hindrance than a straight-chain alkyl group. thieme-connect.com This steric bulk hinders the backside approach of the nucleophile required for an SN2 reaction, thus slowing it down compared to less hindered primary alkyl halides. muni.cz This increased steric hindrance also makes the SN1 pathway more competitive, as it alleviates steric strain in the transition state leading to the carbocation. tcichemicals.com

Electronic Factors : The ester group is electron-withdrawing, which has a dual effect. researchgate.netwikipedia.org It increases the electrophilicity of the alpha-carbon, making it more susceptible to nucleophilic attack. igi-global.com However, the carbonyl group can also destabilize an adjacent carbocation, which would disfavor the SN1 pathway. igi-global.com Conversely, some studies on related systems have shown that C-2 acyloxy groups can participate in the reaction, forming a dioxolenium ion intermediate and influencing the stereochemical outcome. masterorganicchemistry.com

FactorEffect on SN2 PathwayEffect on SN1 PathwayRationale
Isobutyl Group (Steric Hindrance) Decreases RateIncreases Rate (relative to SN2)Hinders backside attack for SN2; alleviates steric strain in carbocation formation for SN1. thieme-connect.communi.cz
Ester Group (Electronic Effect) Increases RateDecreases RateInductively withdraws electron density, increasing electrophilicity of the α-carbon. Destabilizes adjacent carbocation. igi-global.comresearchgate.net

Elimination Reactions (E1, E2, E1cb) and Competing Pathways

In the presence of a base, this compound can undergo elimination reactions to form alkenes. These reactions often compete with nucleophilic substitution. igi-global.comtmv.ac.in The primary elimination pathways are the bimolecular (E2) and unimolecular (E1) mechanisms. The E1cb (Elimination, Unimolecular, conjugate Base) mechanism is also a possibility under specific conditions. nih.gov

Regioselectivity and Stereoselectivity in Elimination Products

Regioselectivity : this compound has two different types of beta-hydrogens, leading to the possibility of two different constitutional isomers of the alkene product. According to Zaitsev's rule , the major product is typically the more substituted (and more stable) alkene. bartleby.com However, the use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene, known as the Hofmann product , due to the base preferentially abstracting the more sterically accessible proton. wikipedia.orgmasterorganicchemistry.com

Stereoselectivity : If the elimination leads to an alkene that can exist as geometric isomers (E/Z), the stereoselectivity of the reaction becomes important. E2 reactions are stereospecific and typically proceed via an anti-periplanar transition state, where the abstracted proton and the leaving group are on opposite sides of the C-C bond. masterorganicchemistry.comacs.org This geometric requirement often leads to the preferential formation of the more stable trans (E) isomer. libretexts.org The ratio of E/Z isomers can be influenced by the nature of the base, solvent, and substrate. nih.gov

Reaction ConditionMajor Regioisomeric ProductPredominant StereoisomerGoverning Principle
Small, strong base (e.g., NaOEt)Isobutyl 2-propenoate (Zaitsev product)(E)-isomerFormation of the more thermodynamically stable alkene. bartleby.com
Bulky, strong base (e.g., KOt-Bu)Isobutyl methacrylate (B99206) (Hofmann product)N/ASteric hindrance favors abstraction of the less hindered proton. masterorganicchemistry.comyoutube.com

Base Strength and Solvent Effects on Elimination Mechanisms

The competition between substitution and elimination, as well as the dominant elimination pathway, is heavily influenced by the base and solvent. libretexts.org

Base Strength : Strong bases, such as hydroxides (OH⁻) and alkoxides (RO⁻), favor the bimolecular E2 mechanism. nih.gov Weaker bases, such as water or alcohols, favor the unimolecular E1 mechanism, which proceeds through a carbocation intermediate common to the SN1 pathway. The use of very strong bases can also promote the E1cb mechanism if the β-hydrogen is sufficiently acidic. nih.gov

Solvent Effects : Polar protic solvents (e.g., water, ethanol) can solvate the leaving group and any carbocation intermediate, thus favoring E1 and SN1 reactions. Polar aprotic solvents (e.g., DMSO, acetone) increase the effective strength of the base, thereby promoting E2 and SN2 reactions. masterorganicchemistry.commasterorganicchemistry.com For secondary halides like this compound, using a strong base in a polar aprotic solvent generally favors the E2 pathway. masterorganicchemistry.com

Radical Reactions and Their Underlying Mechanisms

Beyond ionic pathways, the carbon-bromine bond in this compound can undergo homolytic cleavage to generate a radical at the alpha-carbon. This reactivity is central to its use in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). cdnsciencepub.com In ATRP, a transition metal complex (commonly copper-based) reversibly abstracts the bromine atom, creating a low concentration of active radicals that can propagate polymerization. cmu.edurhhz.net

The mechanism involves the following key steps:

Initiation : The transition metal catalyst in a lower oxidation state (e.g., Cu(I)) activates the initiator, this compound, by abstracting the bromine atom. This forms an alkyl radical and the metal complex in a higher oxidation state (e.g., Cu(II)Br).

Propagation : The generated radical adds to a monomer molecule.

Deactivation : The propagating radical is reversibly deactivated by the higher-oxidation-state metal complex, reforming a dormant polymer chain with a halogen end-group and regenerating the lower-oxidation-state catalyst.

This equilibrium between active and dormant species allows for the synthesis of polymers with controlled molecular weights and narrow distributions. cmu.edu

Additionally, α-bromoesters like this compound can participate in other radical reactions, such as radical cyclizations and photoredox-catalyzed carbobrominations of alkenes. tmv.ac.innih.govresearchgate.net These reactions typically proceed via a radical-addition followed by a radical-pairing or other termination event. researchgate.net

Dissociative Electron Transfer in Alkyl Halide Cleavage

The reductive cleavage of the carbon-halogen bond in activated alkyl halides, such as 2-bromopropionate esters, is a fundamental process in various chemical transformations, including living radical polymerization. nih.gov Theoretical and experimental studies on model compounds, including methyl 2-bromopropionate, have shown that the dissociative electron transfer proceeds through a concerted mechanism rather than a stepwise one. nih.govresearchgate.net

In this concerted process, the injection of an electron into the alkyl halide molecule and the breaking of the carbon-halogen (C-X) bond occur in a single step. researchgate.netrsc.org This mechanism avoids the formation of a true, stable radical anion intermediate (RX•-). nih.govresearchgate.net Instead, the process involves a weakly associated, charge-induced donor-acceptor type radical anion complex, which does not have a significant covalent σ-type bond character between the resulting carbon-centered radical and the departing halide anion. nih.gov Consequently, the cleavage is neither purely homolytic nor heterolytic, as a distinct radical anion intermediate does not form. nih.gov This reductive cleavage requires overcoming a significant activation barrier, which primarily stems from the energy needed to break the C-X bond. nih.govresearchgate.net

Enzyme-Mediated Radical Acylation Reactions

Recent advancements in biocatalysis have demonstrated that certain enzymes can mediate radical reactions with high precision. Specifically, a class of thiamine (B1217682) pyrophosphate (ThDP) and flavin adenine (B156593) dinucleotide (FAD) dependent enzymes has been identified for its ability to catalyze radical acylation reactions. nih.gov

In a screening of 14 such enzymes, acetolactate synthase (ALS) was found to effectively promote the radical acylation of α-bromoesters, including isopropyl 2-bromopropionate, using pyruvic acid as the acyl donor. nih.gov This enzymatic reaction couples the α-bromoester with an acyl equivalent to form β-ketoesters. The study highlighted that acetolactate synthases from thermophilic actinomycetes were particularly active, even when the reaction involves the formation of less-stable carbon-centered radicals. nih.gov

The compatibility of various secondary α-bromopropionate esters was demonstrated, showcasing the enzyme's utility. For instance, the reaction of isopropyl 2-bromopropionate with pyruvic acid yielded the corresponding β-ketoester. nih.gov

Enzyme-Mediated Acylation of α-Bromoesters
α-Bromoester SubstrateProductYield (%)
Ethyl 2-bromopropionateEthyl 3-oxobutanoate-
Isopropyl 2-bromopropionateIsopropyl 3-oxobutanoate60
Benzyl 2-bromopropionateBenzyl 3-oxobutanoate61

Data sourced from a study on ThDP/FAD-dependent enzymes. nih.gov The yield for ethyl 2-bromopropionate was used as a baseline for screening and not explicitly reported in the same context as the others.

Grignard Reactions Utilizing 2-Bromopropionate Salts

Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds. A notable application is their reaction with salts of 2-bromopropionic acid for the synthesis of valuable α-arylalkanoic acids, a class of compounds that includes many nonsteroidal anti-inflammatory drugs (NSAIDs). google.comquickcompany.in

Coupling Reactions with Aryl Bromides for Arylalkanoic Acid Synthesis

The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF). google.comquickcompany.in The process is notable for achieving surprisingly high yields for this type of coupling reaction, often resulting in a product with high purity directly from the crude material. google.com

Impact of Metal Salt Counterions on Reaction Yield and Purity

The efficiency of the Grignard coupling reaction is significantly influenced by the nature of the metal salt of 2-bromopropionic acid used. google.com The choice of the counterion (e.g., lithium, sodium, magnesium, or calcium) and the method used to prepare the salt can affect both the yield and the purity of the resulting 2-arylpropionic acid. google.comgoogle.com

For instance, a patent for preparing arylalkanoic acids describes that using a mixed magnesium halide complex of α-bromopropionic acid (CH₃CH(Br)COOMgX, where X is Cl or Br) can lead to a remarkable improvement in yield, approximately doubling it compared to using magnesium salts prepared by other methods. google.com The use of sodium 2-bromopropionate, often prepared by reacting 2-bromopropionic acid with a base like sodium methoxide, is also particularly favored. google.comquickcompany.in

The following table illustrates how different combinations of aryl halides and halo-propionate salts affect the yield and purity of the target compound, 2-(2-fluoro-4-biphenylyl) propionic acid.

Comparative Yields of 2-(2-fluoro-4-biphenylyl) propionic acid
Aryl HalidePropionate SaltYield (%)Crude M.P. (°C)
Aryl-BrNa 2-bromopropionate66.0108-110
Aryl-ClNa 2-bromopropionate1.0104-106
Aryl-INa 2-bromopropionate4.288-91
Aryl-BrNa 2-chloropropionate1.498-102
Aryl-BrNa 2-iodopropionateNil-

Data adapted from U.S. Patent 3,959,364. google.com The results clearly show that the combination of an aryl bromide Grignard reagent and a 2-bromopropionate salt provides superior yields and purity compared to other combinations.

Applications in Advanced Organic Synthesis and Polymer Science

Isobutyl 2-bromopropionate as a Key Intermediate in Organic Transformations

This compound is a valuable compound in organic chemistry, primarily due to the reactivity conferred by the bromine atom at the alpha position relative to the carbonyl group. This structural feature makes it a versatile intermediate for introducing the isobutyloxycarbonyl ethyl group into other molecules through nucleophilic substitution reactions.

The class of 2-bromopropionate esters, to which this compound belongs, serves as crucial intermediates in the production of a variety of specialty chemicals. The reactivity of the carbon-bromine bond allows for its displacement by a wide range of nucleophiles, leading to the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. For instance, analogous compounds like ethyl 2-bromopropionate are well-established intermediates in the synthesis of several agricultural chemicals, including herbicides and fungicides google.com. The synthesis of these esters is often achieved through the esterification of 2-bromopropionyl chloride with the corresponding alcohol, in this case, isobutyl alcohol google.com. This role as a precursor highlights the industrial relevance of 2-bromopropionate esters in creating more complex, high-value molecules.

In the field of materials science and supramolecular chemistry, the construction of complex, highly ordered molecular architectures from simple, well-defined building blocks is a primary goal researchgate.netnih.govsemanticscholar.org. This compound, with its distinct functional groups—a reactive alkyl halide and an ester moiety—is an ideal candidate for such a building block. Its structure allows for a modular approach to synthesis, where it can be incorporated into larger structures through sequential, controlled reactions researchgate.netnih.gov. This methodology is fundamental to creating macromolecules with precisely defined shapes and functionalities, such as dendrimers and multifunctional block copolymers klinger-lab.de. The ability to use small, reactive molecules like this compound enables chemists to design and assemble nanosized structures with tailored properties, avoiding the inherent heterogeneity of polymerization processes researchgate.netnih.gov.

This compound as an Initiator in Controlled Polymerization

The utility of this compound extends significantly into polymer science, where it functions as an initiator in controlled radical polymerization techniques. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and well-defined architectures cmu.edu.

Atom Transfer Radical Polymerization (ATRP) is a robust and widely used controlled radical polymerization method that relies on the reversible activation and deactivation of growing polymer chains wikipedia.org. The process typically employs a transition metal catalyst to reversibly abstract a halogen atom from a dormant species, which is often an alkyl halide initiator like this compound wikipedia.org. This generates a radical that can propagate by adding to monomer units before being deactivated back to a dormant halide-capped chain .

Initiators for ATRP are typically alkyl halides that possess activating groups, such as esters, on the α-carbon acs.orgnih.gov. This compound is an archetypal example of an α-haloester initiator, a class of compounds widely used in ATRP . These initiators are synthesized from 2-bromopropionic acid and the corresponding alcohol. The design of the initiator is critical as it dictates the functionality at one end of the resulting polymer chain cmu.educmu.edu. By modifying the ester group (e.g., using isobutyl alcohol), specific physical properties like solubility can be tuned. Furthermore, derivatives of 2-bromopropionic acid are not limited to esters; α-haloamides have also been developed and investigated as effective ATRP initiators, demonstrating the versatility of this core structure in initiator design nih.gov.

The structure of the ATRP initiator has a profound impact on the polymerization kinetics and the characteristics of the final polymer. For a polymerization to be well-controlled, the rate of initiation must be comparable to or faster than the rate of propagation cmu.edu. This ensures that all polymer chains begin growing at approximately the same time, leading to a narrow molecular weight distribution (low polydispersity index, PDI) acs.orgcmu.edu.

The reactivity of an initiator is determined by factors such as the nature of the halogen atom and the stability of the radical formed upon halogen abstraction. Research has established a clear structure-reactivity relationship for ATRP initiators.

Table 1: Relative Reactivity of Different ATRP Initiator Structures

Initiator TypeExampleRelative Activation Rate Constant (approx. ratio)
Primary α-bromoesterMethyl 2-bromopropionate1
Secondary α-bromoesterEthyl 2-bromopropionate~10
Tertiary α-bromoesterEthyl 2-bromoisobutyrate~80
Benzylic Halide1-Phenylethyl bromide~10,000
α-Haloester with Phenyl GroupEthyl α-bromophenylacetate>100,000

This table is based on data comparing the activation rate constants of various alkyl bromides in ATRP, highlighting the influence of substitution and radical-stabilizing groups acs.orgacs.org. This compound is a secondary α-bromoester, similar in reactivity to ethyl 2-bromopropionate.

The data shows that activation rates increase significantly with substitution at the α-carbon (primary < secondary < tertiary) and with the presence of radical-stabilizing groups like a phenyl ring acs.org. The halogen also plays a critical role, with reactivity following the order Cl < Br < I acs.org. This compound, as a secondary bromoester, offers a balance of reactivity that provides good control over the polymerization of various monomers, making it a highly effective and commonly utilized initiator in ATRP ethz.ch.

Atom Transfer Radical Polymerization (ATRP)

Mechanistic Insights into ATRP Initiation and Propagation

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that relies on a reversible halogen atom transfer between a dormant species (alkyl halide initiator) and a transition metal complex. cmu.edu The fundamental process involves the activation of the initiator, in this case, this compound, by a catalyst in a lower oxidation state (e.g., Cu(I) complex) to form a radical and the catalyst in a higher oxidation state (e.g., Cu(II) complex). sigmaaldrich.comcmu.edu This radical then propagates by adding to monomer units. The control over the polymerization is achieved by the deactivation of the propagating radical by the higher oxidation state metal complex, reforming the dormant species. cmu.edu

The rate of polymerization in ATRP is dependent on the equilibrium constant KATRP, which is the ratio of the rate constant of activation (kact) to the rate constant of deactivation (kdeact). cmu.educmu.edu For a well-controlled polymerization with a narrow molecular weight distribution, the rate of initiation should be at least as fast as the rate of propagation. cmu.edu The structure of the initiator, such as this compound, plays a crucial role in determining the activation rate. cmu.edu

Electron Paramagnetic Resonance (EPR) spectroscopy has been utilized to study the mechanism of ATRP. cmu.edu Studies on the ATRP of methyl acrylate initiated by methyl 2-bromopropionate have shown the presence of Cu(II) species, which increase in concentration as the polymerization progresses until a steady state is reached. cmu.eduresearchgate.net This observation supports the proposed mechanism where a small percentage of the initial Cu(I) species is converted to Cu(II) to establish the equilibrium necessary for controlled polymerization. cmu.edu The concentration of the deactivator (Cu(II) species) is a critical factor, as the rate of polymerization is inversely proportional to its concentration. cmu.edu

Application in Synthesizing Well-Defined Polymers with Controlled Architectures (e.g., Block Copolymers, Grafted Polymers)

This compound is a valuable initiator in Atom Transfer Radical Polymerization (ATRP) for the synthesis of well-defined polymers with controlled architectures, such as block copolymers and grafted polymers. nih.govthescipub.com The ability to control molecular weight and achieve narrow molecular weight distributions (low polydispersity) is a key feature of ATRP. thescipub.comcmu.edu

Block Copolymers: The synthesis of block copolymers involves the sequential polymerization of different monomers. After the first block is synthesized using an initiator like this compound, the resulting polymer chain retains a terminal halogen atom. This halogen end-group can then be reactivated to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. This process can be repeated to create multiblock copolymers. nih.gov For instance, well-defined block copolymers have been successfully synthesized using solid-phase techniques combined with ATRP, allowing for the creation of di-, tri-, tetra-, and penta-block copolymers with excellent control over molecular weight and dispersity. nih.gov

Grafted Polymers: Grafted polymers consist of a main polymer backbone with polymer chains (grafts) attached to it. This compound can be used to create these structures through "grafting-from" techniques. nih.gov This involves attaching initiator moieties, derived from compounds like this compound, to a substrate or another polymer backbone. Subsequently, monomers are polymerized from these immobilized initiators, resulting in grafted polymer chains. nih.gov This method has been employed to create polymer brushes on surfaces and to synthesize complex macromolecular structures.

Below is a table summarizing representative examples of polymers synthesized using 2-bromopropionate initiators in ATRP, highlighting the control over molecular weight and polydispersity.

MonomerInitiatorCatalyst SystemMn ( g/mol )Mw/MnReference
Methyl AcrylateMethyl 2-bromopropionateCuBr/dNbpy12,4001.26 cmu.edu
Acrylonitrile2-bromopropionitrileCuBr/bpy< 10,000< 1.1 cmu.edu
StyreneN-allyl-2-bromopropinamideCuBr/bpyHigh~1.18 thescipub.com
Catalytic Systems in ATRP: Ligand Design and Metal Complex Optimization (e.g., Copper-, Iron-Mediated Systems)

The catalytic system in Atom Transfer Radical Polymerization (ATRP) is a cornerstone of the process, with the ligand and the transition metal complex playing pivotal roles in controlling the polymerization. cmu.edu The primary functions of the ligand are to solubilize the transition metal salt in the reaction medium and to adjust the redox potential of the metal center, thereby controlling the activity of the catalyst. cmu.edu

Copper-Mediated Systems: Copper complexes are the most extensively used catalysts in ATRP. sigmaaldrich.com The catalyst activity is determined by the ATRP equilibrium constant (KATRP), which is influenced by the ligand structure. sigmaaldrich.com Nitrogen-based ligands, such as derivatives of 2,2'-bipyridine (bpy) and various amines, are commonly employed. cmu.edu For instance, the use of 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy) provides a soluble catalyst complex that allows for controlled polymerization. cmu.edu Highly active catalyst systems, such as those using N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) as a ligand, can mediate ATRP at very low catalyst concentrations (ppm levels). cmu.edu

Iron-Mediated Systems: Iron is an attractive alternative to copper due to its abundance, lower cost, and environmental friendliness. cmu.edu Iron-based ATRP has been successfully used for the polymerization of monomers like styrene and (meth)acrylates. cmu.edu The control over the polymerization is influenced by the choice of ligands, which can include phosphines and amines. cmu.edu For example, iron(II) bromide complexed with ligands can directly initiate ATRP. cmu.edu However, iron-mediated systems can sometimes result in broader molecular weight distributions compared to copper-based systems due to slower deactivation processes. researchgate.net The development of Activators Generated by Electron Transfer (AGET) ATRP has improved the performance of iron catalysts by continuously regenerating the active catalyst species. mdpi.com

The table below provides a comparative overview of copper- and iron-mediated ATRP systems.

FeatureCopper-Mediated ATRPIron-Mediated ATRP
Common Metals Cu(I), Cu(II)Fe(II), Fe(III)
Typical Ligands Bipyridine derivatives, multidentate aminesPhosphines, amines, iminodiacetic acid
Activity Generally high, tunable by ligand designCan be high, often requires optimization
Control Excellent control, narrow polydispersitiesGood control, can have broader polydispersities
Environmental Aspect Concerns about copper toxicityMore environmentally friendly and abundant
ATRP in Aqueous Media and Environmentally Conscious Systems

Performing Atom Transfer Radical Polymerization (ATRP) in aqueous media is highly desirable for the polymerization of water-soluble monomers and for developing more environmentally friendly processes. cmu.edu However, conducting ATRP in polar, protic solvents like water presents challenges due to potential side reactions that can affect the catalyst's deactivation efficiency. cmu.edu

Significant progress has been made in adapting ATRP for aqueous systems. One approach is to use water-soluble ligands that can effectively complex with the copper catalyst and maintain its activity and stability in water. cmu.edu For instance, the Cu/tris(2-pyridylmethyl)amine (TPMA) catalyst system has shown stability and provides good control over the polymerization in aqueous media, even at low catalyst concentrations. cmu.edu This system is particularly useful as it does not denature proteins, making it suitable for bioconjugation applications. cmu.edu

The development of techniques like Activators Generated by Electron Transfer (ARGET) ATRP has further advanced the use of aqueous media. cmu.edu ARGET ATRP allows for the use of very low concentrations of the copper catalyst (ppm levels), which is continuously regenerated by a reducing agent. acs.org This minimizes the amount of catalyst needed and reduces its potential environmental impact. acs.org

Recent research has demonstrated the robustness of ATRP by successfully conducting polymerizations in untreated water from various sources, including river, rain, and sea water. researchgate.net This indicates that the presence of various ions in the water does not significantly hinder the polymerization process for certain monomers, highlighting the potential for developing more sustainable and industrially viable ATRP processes. researchgate.net Amphiphilic random, gradient, and block copolymers have also been synthesized in water/2-propanol mixtures via ATRP. nih.gov

Grafting-from Techniques for Biomolecule-Polymer Conjugates

The "grafting-from" technique in the context of Atom Transfer Radical Polymerization (ATRP) is a powerful method for creating biomolecule-polymer conjugates. nih.gov This approach involves immobilizing an initiator, such as a derivative of this compound, onto a biomolecule (e.g., protein, peptide, or nucleic acid). nih.govresearchgate.net The polymerization of a monomer is then initiated from these sites, resulting in polymer chains growing directly from the biomolecule. nih.govflinders.edu.au

A key advantage of the grafting-from method is that it can lead to higher grafting densities compared to "grafting-to" approaches, where pre-synthesized polymers are attached to the biomolecule. nih.gov This is because the smaller initiator molecules can access reactive sites on the biomolecule more easily than bulky polymer chains. nih.gov

The synthesis of these conjugates requires polymerization conditions that are compatible with the stability of the biomolecule. nih.gov ATRP is well-suited for this purpose as it can be conducted under mild conditions, including in aqueous media and at room temperature, which helps to preserve the structure and function of the biomolecule. nih.gov The development of highly active ATRP catalysts that can be used at very low concentrations is also beneficial for minimizing potential interactions with the biomolecule. cmu.edu

This technique has been utilized to create a variety of functional biohybrid materials with applications in areas such as drug delivery, diagnostics, and tissue engineering. researchgate.net For example, protein-polymer conjugates have been synthesized to create materials with enhanced stability or stimuli-responsive properties. researchgate.net

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

Synthesis of Xanthate RAFT Agents from 2-Bromopropionates

Xanthates are a class of chain transfer agents used in Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, a versatile method for controlling radical polymerization. researchgate.net The synthesis of xanthate RAFT agents can be achieved from 2-bromopropionates, such as this compound. researchgate.net

The general synthetic route involves a nucleophilic substitution reaction where a xanthate salt, such as potassium O-ethyl xanthate, reacts with a 2-bromopropionate derivative. researchgate.net In this reaction, the bromide atom of the 2-bromopropionate is displaced by the sulfur atom of the xanthate salt, forming the desired xanthate RAFT agent. researchgate.net This reaction is typically carried out in a suitable solvent like ethanol or acetone at room temperature. researchgate.net

For example, a xanthate RAFT agent can be synthesized by first reacting a hydroxyl-containing compound with 2-bromopropionyl bromide to form a 2-bromopropanoate ester. researchgate.net This ester is then reacted with potassium O-ethyl xanthate to yield the final xanthate RAFT agent. researchgate.net Similarly, alkyne-terminated xanthate RAFT agents have been synthesized by reacting 2-bromopropionyl chloride with propargyl alcohol, followed by substitution with potassium ethyl xanthogenate. researchgate.net

These synthesized xanthate RAFT agents can then be used to control the polymerization of various monomers, leading to the formation of well-defined polymers. researchgate.netresearchgate.net The structure of the R-group (derived from the 2-bromopropionate) and the Z-group (the O-alkyl group of the xanthate) in the RAFT agent influences its reactivity and effectiveness in controlling the polymerization of different monomers. mdpi.com

Computational and Theoretical Investigations

Multivariate Analysis in Reaction Optimization

The synthesis of isobutyl 2-bromopropionate, like many chemical processes, is influenced by multiple interacting variables. Multivariate analysis provides a powerful statistical framework for systematically studying these interactions to optimize reaction conditions, thereby maximizing yield and purity while minimizing costs and environmental impact. Methodologies such as Response Surface Methodology (RSM) are employed to model the chemical landscape of the reaction.

In the esterification reaction to produce this compound, key factors influencing the outcome include reaction temperature, catalyst concentration, the molar ratio of reactants (isobutanol to 2-bromopropionic acid), and reaction time. Statistical modeling, often through a factorial design, allows for the simultaneous investigation of these factors and their interactions.

A central composite design (CCD) or a Box-Behnken design can be utilized to create a matrix of experiments where these factors are varied systematically. The outcome of these experiments, typically the percentage yield of this compound, is then fitted to a polynomial equation to create a mathematical model of the reaction. This model can elucidate the significance of each factor and any synergistic or antagonistic effects between them. For instance, an increase in temperature may individually increase the reaction rate, but its interaction with catalyst concentration could be more complex, potentially leading to side reactions at higher levels of both factors.

Table 1: Illustrative Experimental Design for Optimization of this compound Synthesis

Run Temperature (°C) Catalyst Conc. (mol%) Molar Ratio (Alcohol:Acid) Reaction Time (h)
1 80 1.0 1.2:1 4
2 100 1.0 1.2:1 4
3 80 2.0 1.2:1 4
4 100 2.0 1.2:1 4
5 80 1.0 1.5:1 6
6 100 1.0 1.5:1 6
7 80 2.0 1.5:1 6
8 100 2.0 1.5:1 6
9 90 1.5 1.35:1 5

The primary goal of statistical modeling in this context is the development of predictive models for reaction yield and selectivity. Once a statistically significant model is established, it can be used to generate response surfaces and contour plots. These graphical representations provide a visual understanding of how the response (e.g., yield) changes with variations in the reaction factors.

For the synthesis of this compound, a predictive model might take the form of a quadratic equation, which can then be used to identify the optimal conditions for maximizing the yield. For example, the model could predict that a maximum yield is achievable at a specific temperature, catalyst loading, and reactant ratio. Analysis of variance (ANOVA) is a crucial tool in this process, used to assess the statistical significance of the model and its individual terms. Such models have been successfully applied to optimize the esterification of various fatty acids, demonstrating the robustness of this approach. angolaonline.netresearchgate.netresearchgate.net The insights gained from these predictive models are invaluable for scaling up the process from laboratory to industrial production, ensuring efficiency and consistency.

Table 2: Hypothetical ANOVA for the Predictive Model of this compound Yield

Source Sum of Squares Degrees of Freedom Mean Square F-value p-value
Model 150.0 4 37.5 25.0 < 0.001
Temperature 50.0 1 50.0 33.3 < 0.001
Catalyst Conc. 30.0 1 30.0 20.0 0.002
Molar Ratio 20.0 1 20.0 13.3 0.007
Residual 15.0 10 1.5

Computational Polymer Chemistry Related to this compound Initiators

This compound is a type of alkyl halide that can serve as an initiator in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). Computational chemistry offers powerful tools to understand and predict the behavior of such initiators and the properties of the resulting polymers.

The effectiveness of an ATRP initiator is determined by the rate at which it generates radicals and the subsequent equilibrium between active and dormant species. Computational methods, particularly Density Functional Theory (DFT), can be used to model the activation of the this compound initiator by a transition metal complex (e.g., a copper-ligand complex). These simulations can calculate the bond dissociation energy of the carbon-bromine bond and the thermodynamics of the activation-deactivation equilibrium.

The structure of the initiator molecule is incorporated as the starting point of every polymer chain, and thus it can have a significant impact on the final properties of the polymer. Theoretical analysis can be used to predict how the isobutyl group from the this compound initiator will affect the properties of the resulting polymer.

For example, computational models can be used to predict the glass transition temperature (Tg), solubility, and mechanical properties of polymers initiated with this compound. By comparing these theoretical predictions with those for polymers initiated with other alkyl bromopropionates (e.g., ethyl 2-bromopropionate), it is possible to understand the specific contribution of the isobutyl group. This type of theoretical analysis is invaluable for the rational design of polymers with tailored properties. For instance, the bulky isobutyl group might lead to a lower Tg compared to a smaller ethyl group, which could be a desirable feature for certain applications. These theoretical studies guide the experimental polymer chemist in selecting the optimal initiator to achieve a polymer with the desired characteristics.

Advanced Analytical Techniques for Characterization in Research Contexts

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of isobutyl 2-bromopropionate, offering information on the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The electron-withdrawing effects of the bromine atom and the ester oxygen will cause adjacent protons to be deshielded, shifting their signals downfield.

-CH(Br)-: The proton on the carbon bearing the bromine atom is expected to appear as a quartet due to coupling with the adjacent methyl protons.

-CH₂-O-: The methylene (B1212753) protons of the isobutyl group are expected to be a doublet, coupled to the adjacent methine proton.

-CH(CH₃)₂: The methine proton of the isobutyl group will likely be a multiplet due to coupling with the methylene and methyl protons.

-CH(Br)CH₃: The methyl protons adjacent to the bromo-substituted carbon will appear as a doublet.

-CH(CH₃)₂: The two equivalent methyl groups of the isobutyl moiety will produce a doublet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms.

C=O: The carbonyl carbon of the ester group is expected to have the most downfield chemical shift.

-CH(Br)-: The carbon atom bonded to the bromine atom will also be significantly deshielded.

-CH₂-O-: The carbon of the methylene group attached to the ester oxygen will appear downfield.

-CH(CH₃)₂ and -CH(Br)CH₃: The remaining methyl and methine carbons will have more upfield chemical shifts.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-165-175
Methine (-CH(Br)-)4.2 - 4.540 - 50
Methylene (-O-CH₂-)3.8 - 4.170 - 75
Methine (-CH(CH₃)₂)1.8 - 2.125 - 30
Methyl (-CH(Br)CH₃)1.7 - 1.920 - 25
Methyls (-CH(CH₃)₂)0.9 - 1.118 - 22

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and alkyl halide functional groups.

Key expected vibrational frequencies include:

C=O Stretch: A strong absorption band in the region of 1735-1750 cm⁻¹ is characteristic of the carbonyl group in a saturated ester.

C-O Stretch: A strong band in the 1150-1250 cm⁻¹ region is expected for the C-O stretching of the ester group.

C-H Stretch: Absorptions in the 2800-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the alkyl groups.

C-Br Stretch: A moderate to strong absorption in the 500-600 cm⁻¹ region is indicative of the carbon-bromine bond.

Interactive Data Table: Characteristic IR Absorption Bands for this compound
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
EsterC=O Stretch1735 - 1750Strong
EsterC-O Stretch1150 - 1250Strong
AlkylC-H Stretch2800 - 3000Medium to Strong
Alkyl HalideC-Br Stretch500 - 600Medium to Strong

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Gas chromatography (GC) is a widely used technique for the analysis of volatile compounds like this compound. It can be effectively employed to determine the purity of a sample by separating it from any starting materials, byproducts, or solvents. The retention time of the compound is a characteristic property under a specific set of chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). By comparing the peak area of this compound to the total area of all peaks in the chromatogram, its percentage purity can be calculated.

Furthermore, GC is an invaluable tool for monitoring the progress of reactions that produce or consume this compound. By taking aliquots from the reaction mixture at different time intervals and analyzing them by GC, the disappearance of reactants and the appearance of products can be tracked, allowing for the optimization of reaction conditions. Research has also demonstrated the use of chiral GC, with cyclodextrin-based stationary phases, for the enantioseparation of alkyl 2-bromopropionates, including the isobutyl ester.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of mass spectrometry. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

For this compound, the mass spectrum is expected to show a molecular ion peak (M⁺). However, due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) of roughly equal intensity, separated by two m/z units. Common fragmentation patterns for esters include the loss of the alkoxy group and McLafferty rearrangement. The presence of bromine will also influence the fragmentation, with the potential loss of a bromine radical or hydrogen bromide. This detailed fragmentation data allows for the unambiguous identification of this compound, even in complex mixtures, and enables the detection of trace amounts of the compound.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography (SEC), is an indispensable tool for characterizing polymers synthesized using initiators like this compound. wikipedia.org This technique separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules navigate through the porous gel of the chromatography column more quickly, while smaller molecules penetrate the pores more deeply, resulting in a longer elution time. azom.com

The primary application of GPC in this context is to determine the molecular weight distribution of the polymer. Key parameters obtained from a GPC analysis include the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. wikipedia.org For controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), where this compound can act as an initiator, a low PDI value (typically close to 1.1) is indicative of a well-controlled process, signifying that the polymer chains are of a similar length.

The analysis involves dissolving the polymer sample in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passing it through the GPC system. wikipedia.org A calibration curve, generated using polymer standards of known molecular weights (e.g., polystyrene), is used to correlate the elution times of the sample components to their respective molecular weights. warwick.ac.uk

Table 1: Representative GPC Data for a Polymer Synthesized via ATRP using this compound Initiator

ParameterValueDescription
Mn ( g/mol )45,000Number-Average Molecular Weight
Mw ( g/mol )49,500Weight-Average Molecular Weight
PDI (Đ)1.10Polydispersity Index (Mw/Mn)
Elution Time (min)15.2Peak Elution Time

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the exact molecular weight of a compound and to gain structural information through its fragmentation pattern. For this compound, MS analysis is characterized by the presence of two molecular ion peaks of nearly equal intensity, separated by two mass-to-charge (m/z) units. This distinctive pattern is due to the two stable isotopes of bromine, 79Br and 81Br, which have near-equal natural abundance (50.7% and 49.3%, respectively). docbrown.infonih.gov

When this compound is ionized in the mass spectrometer, it forms the molecular ions [C7H1379BrO2]+ and [C7H1381BrO2]+. These ions are often unstable and undergo fragmentation. The fragmentation pattern provides a fingerprint that helps confirm the molecule's structure. Key fragmentation pathways include the loss of the bromine atom and cleavage at the ester group. The base peak, which is the most abundant ion, is often a stable carbocation fragment. docbrown.info For instance, the loss of the bromine radical leads to the [C7H13O2]+ fragment. Another common fragmentation is the loss of the isobutoxy group or isobutene.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueIon FragmentDescription
208/210[C7H13BrO2]+Molecular Ion (M+) showing 79Br/81Br isotopic pattern
151/153[C4H6BrO]+Loss of isobutene (C4H8) via McLafferty rearrangement
129[C7H13O2]+Loss of Bromine radical (•Br)
73[C3H5O2]+Fragment from cleavage of the isobutyl group
57[C4H9]+Isobutyl cation

Thermogravimetric Analysis (TGA) for Thermal Stability of Derived Materials

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure changes in the mass of a material as a function of temperature in a controlled atmosphere. azom.com For polymers derived from this compound, TGA is crucial for determining their thermal stability and decomposition profile. The analysis provides information about the temperatures at which the material begins to degrade, the rate of degradation, and the amount of residual mass at the end of the heating cycle. researchgate.net

In a typical TGA experiment, a small sample of the polymer is heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere like nitrogen. mdpi.com The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key indicator of the material's thermal stability. Polymers with higher decomposition temperatures are considered more thermally stable. The shape of the TGA curve can also reveal whether the degradation occurs in a single step or multiple steps. mdpi.com

Table 3: TGA Data for a Hypothetical Acrylic Polymer Initiated with this compound

ParameterTemperature (°C)Description
Tonset320Onset temperature of decomposition (e.g., 5% weight loss)
Tmax375Temperature of maximum rate of decomposition
Char Yield at 600 °C3.5%Percentage of residual mass at 600 °C in N2

Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties of Related Copolymers

Dynamic Mechanical Analysis (DMA) is a technique used to study the viscoelastic properties of materials as a function of temperature, time, or frequency. scispace.com When applied to copolymers synthesized using this compound, DMA provides valuable insights into their thermomechanical behavior, including the glass transition temperature (Tg), storage modulus (E'), and loss modulus (E''). uva.es

In a DMA experiment, a small, oscillating stress is applied to a sample, and the resulting strain is measured. The storage modulus represents the elastic response of the material (its ability to store energy), while the loss modulus represents the viscous response (its ability to dissipate energy). nih.gov The glass transition temperature is often identified by the peak of the tan delta (tan δ) curve, where tan δ = E''/E'. This transition corresponds to the temperature at which the polymer changes from a rigid, glassy state to a more rubbery state. DMA is highly sensitive to molecular motions and is particularly effective for identifying the Tg of different blocks within a copolymer. scispace.com

Table 4: DMA Results for a Styrene-Acrylate Block Copolymer

PropertyValueUnit
Storage Modulus (E') at 25°C1.5GPa
Glass Transition Temp (Tg) of Acrylate Block10°C
Glass Transition Temp (Tg) of Styrene Block105°C
Peak Tan δ (Acrylate)0.8-
Peak Tan δ (Styrene)1.2-

Small-Angle X-ray Scattering (SAXS) for Polymer Microstructure Analysis

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique that provides structural information about materials on a nanometer to micrometer scale. malvernpanalytical.com It is particularly powerful for analyzing the microstructure of block copolymers that can be synthesized using this compound in controlled polymerization processes. SAXS can determine the size, shape, and arrangement of distinct microphases within the material. scispace.com

Block copolymers are known to self-assemble into ordered nanostructures (e.g., lamellae, cylinders, spheres) due to the immiscibility of the different polymer blocks. SAXS works by measuring the elastic scattering of X-rays at very small angles as they pass through the sample. The resulting scattering pattern is a function of the electron density fluctuations within the material. scispace.com Analysis of the peak positions in the SAXS profile allows for the calculation of the domain spacing (d) of the microphases. Furthermore, by conducting SAXS measurements as a function of temperature, one can identify the order-disorder transition temperature (TODT), the point at which the ordered nanostructure is lost. mdpi.com

Table 5: Typical SAXS Data for a Diblock Copolymer in the Ordered State

ParameterSymbolValueDescription
Primary Scattering Peakq0.25nm-1
Domain Spacingd25.1nm (calculated as 2π/q)
Higher-Order Peaksq/q*1, 2, 3Indicates a lamellar morphology
Order-Disorder TransitionTODT185°C

Future Research Directions and Emerging Applications

Development of Novel Initiators and Catalytic Systems Based on 2-Bromopropionate Scaffolds

The 2-bromopropionate functional group is a cornerstone for the design of new initiators with enhanced capabilities. Research is moving towards the synthesis of dual or heterofunctional initiators, which combine a 2-bromopropionate moiety with another initiating site for a different type of polymerization. acs.orgacs.org This allows for the one-pot synthesis of complex block copolymers that would otherwise require multiple, sequential reaction steps. For example, initiators bearing both a 2-bromopropionate group for ATRP and a site for cationic polymerization have been developed to create poly(isobutylene-b-methyl acrylate) diblock copolymers. acs.orgacs.org

Furthermore, the development of more active and environmentally benign catalytic systems for ATRP is a major research thrust. While copper complexes are widely used, research into iron-based catalysts is gaining traction due to iron's lower cost and toxicity. mdpi.com Advances in "green" ATRP include Activators Generated by Electron Transfer (AGET) and Activators Regenerated by Electron Transfer (ARGET) ATRP, which significantly reduce the required concentration of the transition metal catalyst, sometimes to parts-per-million levels. epa.gov These methods often utilize environmentally friendly reducing agents like ascorbic acid (vitamin C) or sugars. epa.gov The development of photoinduced organocatalyzed ATRP (O-ATRP) completely eliminates the need for a metal catalyst, further enhancing the sustainability of the process. mdpi.com

Catalyst SystemKey FeaturesResearch Focus
Dual/Heterofunctional Initiators Contain initiating sites for multiple polymerization mechanisms (e.g., ATRP and cationic). acs.orgacs.orgSynthesis of complex block copolymers in fewer steps. acs.org
Iron-Based Catalysts Lower cost and toxicity compared to copper. mdpi.comImproving efficiency for a wider range of monomers. mdpi.com
ARGET/AGET ATRP Reduces catalyst concentration to ppm levels. epa.govUse of environmentally friendly reducing agents. epa.gov
Photoinduced O-ATRP Metal-free catalytic system. mdpi.comExpanding the scope of applicable monomers and reaction conditions. mdpi.com

Exploration of Isobutyl 2-bromopropionate in New Polymer Architectures and Functional Materials

This compound is an effective initiator for the synthesis of a wide variety of polymer architectures beyond simple linear chains. Because ATRP is a controlled polymerization technique, it allows for the precise design of macromolecules, including star polymers, comb polymers, brush polymers, and hyperbranched structures. mdpi.com These complex architectures can lead to materials with unique properties and functionalities.

A significant area of research is the synthesis of block copolymers, where this compound can be used to initiate the growth of the first polymer block. cmu.edu This "macroinitiator" can then be used to initiate the polymerization of a second monomer, creating a well-defined block copolymer. cmu.edu This technique has been used to create ABA block copolymers from poly(oxyethylene) macroinitiators terminated with 2-bromopropionate groups. cmu.edu The ability to create well-defined block copolymers is crucial for applications such as thermoplastic elastomers, drug delivery systems, and nanostructured materials. mdpi.comcmu.edu

Advancements in Sustainable Synthesis from Renewable Feedstocks

The principles of green chemistry are increasingly being applied to the synthesis of both polymers and the initiators used to create them. nih.gov A key goal is the development of synthetic routes to this compound and other ATRP initiators that utilize renewable feedstocks. This involves exploring bio-based sources for the isobutyl alcohol and propionic acid precursors. The broader field of ATRP is also moving towards more sustainable practices, such as the use of water as a solvent and the development of catalytic systems that can be easily recovered and reused. specialchem.comnih.gov The push for "green ATRP" aims to reduce the environmental impact of polymer production by minimizing waste, using less hazardous chemicals, and improving energy efficiency. epa.govnih.gov

Integration of Computational and Experimental Methodologies for Rational Design

The rational design of initiators and catalysts for controlled polymerization is being accelerated by the integration of computational and experimental techniques. nih.govmdpi.comresearchgate.net Density Functional Theory (DFT) calculations, for example, can be used to predict the bond dissociation energies of the carbon-bromine bond in initiators like this compound. researchgate.net This information is crucial for understanding initiator efficiency and for designing new initiators with tailored reactivity. researchgate.net By combining computational screening with targeted experimental synthesis and testing, researchers can more rapidly identify promising new initiator and catalyst systems for specific applications. nih.govmdpi.com This approach helps to build structure-property-performance relationships that guide the development of next-generation polymerization technologies. mdpi.com

MethodologyApplication in Rational Design
Density Functional Theory (DFT) Calculation of bond dissociation energies to predict initiator reactivity. researchgate.net
Computational Screening High-throughput virtual screening of potential initiator and catalyst structures. nih.gov
Kinetic Modeling Simulation of polymerization kinetics to optimize reaction conditions.

Expanding the Role of this compound in Multi-Component Reactions and Cascade Processes

While primarily known for its role in polymerization, the reactive α-bromo ester functionality of this compound makes it a potential building block for complex organic synthesis. Future research could explore its use in multi-component reactions, where three or more reactants combine in a single step to form a complex product. Similarly, its structure is amenable to cascade reactions, where a single starting material undergoes a series of intramolecular transformations to generate a complex molecular architecture. The ability to participate in such efficient and atom-economical reactions would significantly broaden the synthetic utility of this compound beyond the realm of polymer chemistry.

Opportunities in Specialty Chemicals and Advanced Materials Beyond Current Applications

The polymers and materials synthesized using this compound as an initiator have potential applications in a wide range of high-value sectors. The precise control over polymer architecture afforded by ATRP allows for the creation of specialty chemicals with tailored properties for use as coatings, adhesives, sealants, lubricants, and additives. epa.gov For instance, the introduction of branched isobutyl groups can enhance properties like flexibility, thermal stability, and chemical resistance in the final polymer product. multichemexports.com

In the field of advanced materials, polymers initiated with this compound can be used to create functional surfaces, nanoparticles, and bioconjugates for biomedical applications. mdpi.comethz.ch The ability to create well-defined block copolymers is particularly important for self-assembling materials that can form ordered nanostructures. researchgate.net As research continues to push the boundaries of controlled polymerization, new opportunities for this compound in the development of next-generation materials with unprecedented properties and functionalities will undoubtedly emerge.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of isobutyl 2-bromopropionate, and how are they experimentally determined?

  • Methodological Answer : Key properties include molecular weight, boiling point, refractive index, and density. These are determined via techniques like gas chromatography (GC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and differential scanning calorimetry (DSC) for thermal stability. For example, refractive index (n20/D) can be measured using a refractometer, as demonstrated for ethyl 2-bromopropionate analogs . Safety parameters (e.g., flammability, corrosivity) should align with UN transport guidelines for brominated esters .

Q. What synthetic routes are commonly employed to prepare this compound, and how is product purity validated?

  • Methodological Answer : A typical synthesis involves esterification of 2-bromopropionic acid with isobutyl alcohol under acid catalysis (e.g., H₂SO₄). Purification is achieved via fractional distillation. Purity is validated using GC-MS for volatile impurities, NMR (¹H/¹³C) to confirm esterification, and titrimetric methods to quantify residual acids. For brominated esters like ethyl 2-bromopropionate, yields >95% are achievable with rigorous drying of reactants .

Q. How should researchers handle and store this compound to maintain stability during experiments?

  • Methodological Answer : Store in amber glass containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis or photodegradation. Compatibility testing with common lab materials (e.g., PTFE seals) is critical due to its corrosive nature. Safety data for ethyl 2-bromopropionate indicate a UN 2920 classification; similar precautions apply to the isobutyl variant .

Advanced Research Questions

Q. How can this compound be optimized as an initiator in controlled radical polymerization (e.g., ARGET ATRP)?

  • Methodological Answer : Optimization involves adjusting catalyst (e.g., CuCl/ligand ratios), reducing agent (e.g., ascorbic acid), and initiator concentration. For ethyl 2-bromopropionate in ARGET ATRP, kinetic studies show that lower catalyst loading (50 ppm Cu) and excess ligand (bpy) improve control over molecular weight distribution. Isobutyl variants may require tailored ligand systems (e.g., PMDETA) to balance reactivity and stability .

Q. What experimental strategies mitigate side reactions (e.g., dehalogenation) when using this compound in palladium-catalyzed couplings?

  • Methodological Answer : Dehalogenation can be minimized by using Pd(0) catalysts (e.g., Pd(PPh₃)₄) under anhydrous conditions. Pre-reducing Pd(II) precursors and maintaining low temperatures (0–25°C) suppress β-hydride elimination. For bromopropionate esters, yields <30% due to dehalogenation highlight the need for real-time monitoring via FT-IR (e.g., tracking carbonyl intermediates at ~2170 cm⁻¹) .

Q. How can researchers design experiments to resolve contradictions in reported reaction yields for bromopropionate esters?

  • Methodological Answer : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) with statistical design of experiments (DoE) identifies critical factors. For example, ethyl 2-bromopropionate’s low conversion in α-bromoamide reactions vs. high efficiency in ATRP suggests solvent-dependent reactivity. Replicate studies under controlled humidity/purity conditions are essential to isolate variables.

Q. What methodologies are suitable for evaluating this compound’s role in reducing Minimum Miscible Pressure (MMP) in CO₂-enhanced oil recovery?

  • Methodological Answer : Use long-slim-tube displacement experiments to measure MMP reduction. Inject this compound as a slug (e.g., 0.003 PV optimal for citric acid isobutyl ester analogs) and monitor pressure thresholds via phase behavior analysis. Compare with baseline MMP (29.6 MPa for CO₂-crude oil systems) and validate with core flooding tests under reservoir conditions .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.